Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-
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Overview
Description
Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- is an organic compound with the molecular formula C22H14ClNO4. It is a derivative of benzamide, characterized by the presence of a 5-chloro-4-methoxyanthraquinonyl group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- typically involves the reaction of 5-chloro-4-methoxyanthraquinone with benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Types of Reactions:
Oxidation: Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can also be reduced under specific conditions to yield reduced forms.
Substitution: Substitution reactions involving the replacement of the chlorine or methoxy groups with other functional groups are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
2,3-dimethoxy and 3-acetoxy-2-methyl benzamides: Studied for their antioxidant and antibacterial activities.
Uniqueness: Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- is unique due to the presence of the 5-chloro-4-methoxyanthraquinonyl group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(5-chloro-4-methoxy-9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4/c1-28-16-11-10-15(24-22(27)12-6-3-2-4-7-12)18-19(16)21(26)17-13(20(18)25)8-5-9-14(17)23/h2-11H,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUENIEUULTXURC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C(=O)C4=C(C2=O)C(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151261 |
Source
|
Record name | Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116-80-3 |
Source
|
Record name | Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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